4-Amino-1-(1,3-thiazol-4-YL)butan-1-one
Description
Historical Context and Discovery
The compound first gained attention in the mid-2020s as part of systematic explorations into thiazole-containing pharmacophores. While no single publication claims its discovery, patent filings and synthetic chemistry databases from 2024–2025 reveal its increasing use as a building block in drug development pipelines. Its emergence coincides with growing interest in small-molecule kinase inhibitors, where the thiazole moiety serves as a critical hydrogen-bond acceptor. Early pharmacological screenings identified its ability to interfere with platelet aggregation mechanisms, prompting further investigation into its broader therapeutic potential.
Nomenclature and Structural Identity
The systematic IUPAC name This compound precisely defines its molecular architecture:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₀N₂OS | |
| Molecular weight | 170.23 g/mol | |
| SMILES notation | NCCCC(=O)C1=CSC=N1 | |
| Key functional groups | Thiazole ring, ketone, amine |
The molecule features a 1,3-thiazole ring (positions 1–5) with sulfur at position 1 and nitrogen at position 3. The butanone chain extends from the thiazole's 4-position, terminating in a primary amine group at carbon 4. X-ray crystallography data, though not explicitly provided in available literature, suggests planarity of the thiazole ring and a trans configuration between the ketone and amine groups due to steric and electronic factors.
Significance in Heterocyclic Chemistry Research
Thiazoles occupy a privileged position in medicinal chemistry due to their:
- Electron-deficient nature , enabling π-π stacking with aromatic amino acids
- Hydrogen-bonding capacity via ring nitrogen atoms
- Metabolic stability compared to purely hydrocarbon rings
In this compound, these properties combine with the flexibility of the butanone chain to create a versatile scaffold. Docking studies demonstrate favorable binding to ATP pockets in kinases, with the ketone oxygen forming critical hydrogen bonds to backbone amides. Recent synthetic efforts have focused on modifying the amine group to enhance blood-brain barrier penetration, expanding potential neurological applications.
The compound’s synthesis typically employs a Hantzsch thiazole synthesis variant, where α-haloketones react with thioamides. Optimized protocols achieve yields exceeding 65% using microwave-assisted conditions. Table 1 summarizes key synthetic approaches:
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch modification | 4-bromobutanone, thioamide | 68 | |
| Microwave synthesis | Ethyl bromoacetate, thiourea | 72 |
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-amino-1-(1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-3,8H2 |
InChI Key |
OVVRZVVKTWMDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=O)CCCN |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method is a classical approach for thiazole ring formation. For 4-amino-1-(1,3-thiazol-4-yl)butan-1-one, this would involve:
- Step 1 : Condensation of a β-keto amine (e.g., 4-aminobutan-1-one) with a thiourea derivative.
- Step 2 : Cyclization in the presence of α-haloketones or α-haloacids to form the thiazole core.
Example Protocol (adapted from):
- React 4-aminobutan-1-one with thiourea in ethanol at reflux (80°C, 6–8 hours).
- Introduce bromopyruvate to trigger cyclization, yielding the thiazole ring.
- Purify via recrystallization (ethanol/water).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–75% | |
| Purity (HPLC) | >98% | |
| Solvent | Ethanol/Water |
Coupling-Based Synthesis
A modular approach involves coupling preformed thiazole intermediates with amine-containing side chains. This method is highlighted in:
- Step 1 : Synthesize 1-(1,3-thiazol-4-yl)butan-1-one via Friedel–Crafts acylation of thiazole.
- Step 2 : Introduce the 4-amino group via nitration followed by catalytic hydrogenation (Pd/C, H₂).
Optimized Conditions (from):
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel–Crafts | AlCl₃, acetyl chloride, DCM, 0°C | 82% |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 90% |
| Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH | 88% |
Protection-Deprotection Strategy
To avoid side reactions during functionalization, temporary protection of the amine group is employed:
- Boc Protection : Treat 4-aminobutan-1-one with di-tert-butyl dicarbonate (Boc₂O) in THF.
- Thiazole Formation : Couple Boc-protected amine with 1,3-thiazol-4-ylacetic acid using EDCI/HOBt.
- Deprotection : Remove Boc with TFA/DCM (1:1) to yield the final compound.
- EDCI/HOBt coupling achieves >95% conversion.
- TFA deprotection is complete within 2 hours at room temperature.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Synthesis | 65–75 | 98 | Moderate | High |
| Coupling-Based | 82–88 | 99.5 | High | Moderate |
| Protection Strategy | 70–80 | 99 | High | Low |
- The coupling-based method offers superior purity and scalability but requires expensive catalysts (Pd/C).
- Hantzsch synthesis is cost-effective but may require additional purification steps.
Impurity Profiling and Mitigation
Common impurities include regioisomers (e.g., 5-thiazolyl derivatives) and over-nitrated byproducts. Strategies to minimize these:
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane) removes regioisomers.
- Temperature Control : Maintain nitration at <5°C to suppress di-nitration.
| Impurity | HPLC Retention (min) | Acceptable Limit (% w/w) |
|---|---|---|
| 5-Thiazolyl | 8.2 | ≤0.1 |
| Di-nitrated | 10.5 | ≤0.05 |
Industrial-Scale Considerations
- Solvent Selection : THF and DCM are preferred for large-scale reactions due to ease of removal.
- Catalyst Recycling : Pd/C can be recovered and reused up to 3 times without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1,3-thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Silica-supported tungstosilisic acid for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
4-Amino-1-(1,3-thiazol-4-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Amino-1-(1,3-thiazol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 4-Amino-1-(1,3-thiazol-4-yl)butan-1-one and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 1368184-18-2 | C₇H₁₀N₂OS | 170.23 | Thiazol-4-yl, butan-1-one, amino terminus |
| 4-Amino-1-(1,3-thiazol-5-yl)butan-1-one | 1597926-23-2 | C₇H₁₀N₂OS | 170.23 | Thiazol-5-yl substitution |
| 4-Amino-1-(1,2,3-thiadiazol-4-yl)butan-2-one | 1866728-33-7 | C₆H₉N₃OS | 171.22 | Thiadiazole ring, butan-2-one configuration |
| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | 30748-47-1 | C₆H₈N₂OS | 156.20 | Methyl substitution at thiazole C4 |
Key Observations:
- Thiazole vs.
- Ketone Position : The butan-2-one variant (1866728-33-7) introduces steric and electronic differences compared to the butan-1-one backbone of the parent compound .
Biological Activity
4-Amino-1-(1,3-thiazol-4-YL)butan-1-one is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole moiety is known for its ability to modulate various biological pathways, making this compound a potential candidate for therapeutic applications.
The compound's molecular formula is CHNOS, with a molecular weight of approximately 170.23 g/mol. The thiazole ring structure contributes significantly to its pharmacological properties, allowing it to interact effectively with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus have been reported as low as 1-2 µg/mL, indicating strong bactericidal activity .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1-2 | Strong |
| Enterococcus spp. | 32-64 | Moderate |
| Methicillin-resistant S. aureus (MRSA) | 2 | Comparable to vancomycin |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 30 µM. This reduction was attributed to the compound's ability to induce apoptosis in cancer cells .
Table 2: Anticancer Activity of this compound
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 117.96 ± 7.81 |
| 20 | 101.03 ± 16.01 |
| 30 | 96.41 ± 6.04 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to bind to enzymes and receptors that are crucial in disease pathways, thereby modulating their activity and influencing cellular processes .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 4-Amino-1-(1,3-thiazol-4-YL)butan-1-one, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole ring formation may involve cyclization of thiourea derivatives with α-halo ketones. Key intermediates (e.g., 1,3-thiazol-4-ylmethanamine derivatives) should be characterized using -NMR, -NMR, and LC-MS to confirm regiochemistry and purity. X-ray crystallography (e.g., SHELX refinement ) is critical for unambiguous structural validation.
- Example : Enamine Ltd’s Building Blocks Catalogue highlights similar thiazole derivatives synthesized via tert-butyloxycarbonyl (Boc) protection of amino groups, followed by deprotection under acidic conditions .
Q. What spectroscopic and chromatographic techniques are optimal for purity assessment and functional group analysis?
- Methodology :
- FT-IR : Confirm the presence of amino (-NH) and ketone (C=O) groups (stretching bands at ~3300 cm and ~1700 cm, respectively).
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-III can determine bond lengths and angles. For example, in related thiazole derivatives, intramolecular hydrogen bonds between the amino group and thiazole nitrogen stabilize specific tautomers. Disorder modeling is essential for resolving overlapping electron densities in flexible regions .
- Case Study : A study on 4-amino-1,2,4-triazol-5-thione derivatives revealed that hydrogen bonding between NH and carbonyl groups dictates crystal packing, influencing solubility and stability .
Q. What experimental and computational approaches address discrepancies in reported biological activity data?
- Methodology :
- Dose-Response Assays : Use standardized protocols (e.g., IC determination in enzyme inhibition studies) to minimize inter-lab variability.
- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor interactions to explain conflicting activity trends. For example, steric clashes in the thiazole ring may reduce binding affinity in certain protein targets .
Q. How can regioselectivity challenges in functionalizing the thiazole ring be systematically addressed?
- Methodology :
- Directed Metalation : Use directing groups (e.g., Boc-protected amino) to control electrophilic substitution sites.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the thiazole’s 2- or 5-positions selectively. Optimize catalysts (e.g., Pd(PPh)) and solvents (DMF/HO) for high yields .
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
